5-Chloro-2-phenoxypyridine
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Overview
Description
5-Chloro-2-phenoxypyridine is an organic compound with the molecular formula C11H8ClNO. It is a chlorinated derivative of phenoxypyridine and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a phenoxy group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with phenol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-phenoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield different reduced forms of the compound.
Scientific Research Applications
5-Chloro-2-phenoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 3-Chloro-5-trifluoromethylpyridine
- 2,4-Dichloropyridine
Uniqueness
5-Chloro-2-phenoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Properties
CAS No. |
28373-51-5 |
---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-chloro-2-phenoxypyridine |
InChI |
InChI=1S/C11H8ClNO/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H |
InChI Key |
OCHQCFFNIYIWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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